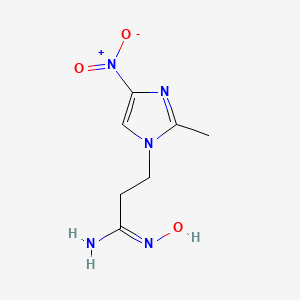
N'-hydroxy-3-(2-methyl-4-nitroimidazol-1-yl)propanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-hydroxy-3-(2-methyl-4-nitroimidazol-1-yl)propanimidamide is a chemical compound with the molecular formula C7H11N5O3 and a molecular weight of 213.20 g/mol This compound is characterized by the presence of an imidazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms
Métodos De Preparación
The synthesis of N’-hydroxy-3-(2-methyl-4-nitroimidazol-1-yl)propanimidamide typically involves the reaction of 2-methyl-4-nitroimidazole with appropriate reagents to introduce the hydroxy and propanimidamide groups. One common method involves the use of amido-nitriles, which undergo cyclization under mild reaction conditions to form the desired imidazole derivatives . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
N’-hydroxy-3-(2-methyl-4-nitroimidazol-1-yl)propanimidamide undergoes various chemical reactions, including:
Oxidation: The nitro group in the compound can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form different derivatives.
Substitution: The imidazole ring can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as nickel. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N’-hydroxy-3-(2-methyl-4-nitroimidazol-1-yl)propanimidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of N’-hydroxy-3-(2-methyl-4-nitroimidazol-1-yl)propanimidamide involves its interaction with specific molecular targets. The compound’s nitro group can undergo reductive bioactivation, leading to the generation of reactive intermediates that interact with cellular components . These interactions can result in various biological effects, including antimicrobial and anticancer activities.
Comparación Con Compuestos Similares
N’-hydroxy-3-(2-methyl-4-nitroimidazol-1-yl)propanimidamide can be compared with other similar compounds, such as:
2-methyl-4-nitroimidazole: A precursor in the synthesis of the compound.
Metronidazole: A well-known nitroimidazole with antimicrobial properties.
Propiedades
Fórmula molecular |
C7H11N5O3 |
|---|---|
Peso molecular |
213.19 g/mol |
Nombre IUPAC |
N'-hydroxy-3-(2-methyl-4-nitroimidazol-1-yl)propanimidamide |
InChI |
InChI=1S/C7H11N5O3/c1-5-9-7(12(14)15)4-11(5)3-2-6(8)10-13/h4,13H,2-3H2,1H3,(H2,8,10) |
Clave InChI |
DSFFWFHDJMMTGE-UHFFFAOYSA-N |
SMILES isomérico |
CC1=NC(=CN1CC/C(=N\O)/N)[N+](=O)[O-] |
SMILES canónico |
CC1=NC(=CN1CCC(=NO)N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


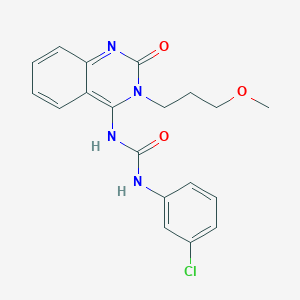
![7-Chloro-2-(2-hydroxyethyl)-6-methyl-1-(3-phenoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14111123.png)
![1-(2-chloro-6-fluorobenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14111128.png)
![1,3-dihydroxypropan-2-yl (5Z,8Z,11Z)-13-[(2S,3R)-3-pentyloxiran-2-yl]trideca-5,8,11-trienoate](/img/structure/B14111136.png)
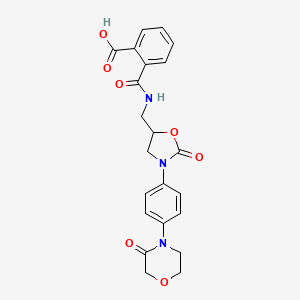
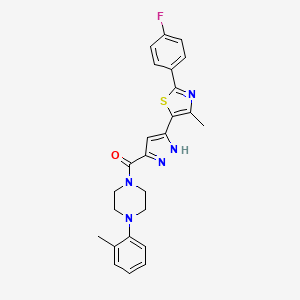
![1H-1-Benzazepine-1-acetic acid, 3-[[[1-[2-(ethoxycarbonyl)-4-phenylbutyl]cyclopentyl]carbonyl]amino]-2,3,4,5-tetrahydro-2-oxo-](/img/structure/B14111164.png)
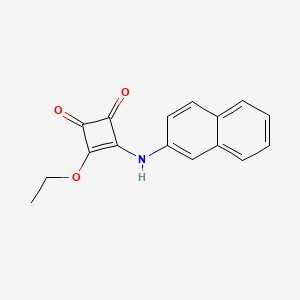
![3-[3-(2-methoxyethoxy)phenyl]prop-2-enoic acid](/img/structure/B14111175.png)
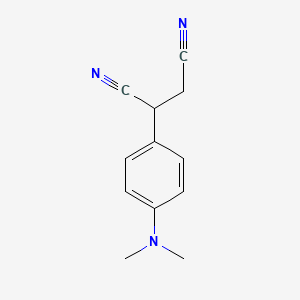
![1-(4-Hydroxy-3-methoxyphenyl)-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14111185.png)
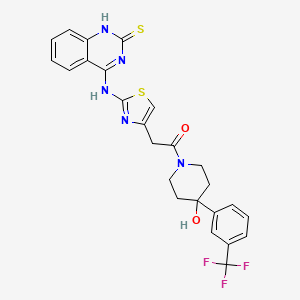
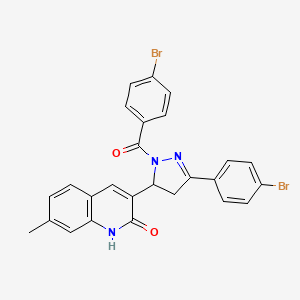
![N-(3-chlorophenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide](/img/structure/B14111195.png)
